{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid
Description
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid (CAS: 2096336-78-4, molecular weight: 297.04 g/mol) is a boronic acid derivative featuring a phenylboronic acid moiety linked via an ether bond to a substituted aromatic ring. The latter contains a 2-amino group and a 4-trifluoromethyl group, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C13H11BF3NO3 |
|---|---|
Molecular Weight |
297.04 g/mol |
IUPAC Name |
[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BF3NO3/c15-13(16,17)8-4-5-12(11(18)6-8)21-10-3-1-2-9(7-10)14(19)20/h1-7,19-20H,18H2 |
InChI Key |
NSYBJNOSWRNVBT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Nucleophilic substitution reactions at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and substituted boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction often involves the formation of reversible covalent bonds with hydroxyl or amino groups on proteins or other biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor of certain enzymes .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The target compound’s structure combines electron-donating (amino) and electron-withdrawing (trifluoromethyl) groups, creating a polarized aromatic system. This contrasts with analogs such as:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): These feature methoxyethyl substituents, which are electron-donating but lack the amino and trifluoromethyl groups. In silico and in vitro studies identified these as potent fungal histone deacetylase (HDAC) inhibitors, with activity at 1 µM concentrations, outperforming trichostatin A (1.5 µM) .
Positional Isomerism and Bioactivity
- 3-(Trifluoromethyl)phenylboronic acid (CAS: 1423-26-3) and 4-(trifluoromethyl)phenylboronic acid (CAS: 128796-39-4) (): These simpler analogs lack the phenoxy linkage and amino group. The meta- vs. para-trifluoromethyl substitution influences electronic properties and Suzuki coupling efficiency. The meta isomer is priced higher (¥10,500/5g vs. ¥4,300/1g for the para isomer), reflecting synthesis challenges .
Functional Group Modifications
- (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (): This compound substitutes the trifluoromethyl and amino groups with a methoxyethyl chain, increasing hydrophobicity. Its commercial availability (€146/g) suggests easier synthesis compared to the target compound.
Biological Activity
{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid is a boronic acid derivative notable for its unique chemical structure, which includes a trifluoromethyl group and an amino group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of proteomics, enzyme inhibition, and cancer research.
The molecular formula of this compound is C13H11BF3NO3. Its synthesis typically involves multi-step reactions that enhance its reactivity and solubility, making it applicable in various biological contexts. The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and bioavailability.
1. Enzyme Inhibition
The compound exhibits significant enzyme inhibition properties. It interacts with serine proteases through reversible covalent bonding, blocking the active site and inhibiting enzymatic activity. This mechanism is crucial for developing therapeutic agents targeting specific pathways in cellular processes.
2. Antioxidant Activity
Research indicates that boronic acid derivatives, including this compound, possess antioxidant properties. These compounds can scavenge free radicals, contributing to cellular protection against oxidative stress .
3. Antibacterial and Anticancer Properties
The compound has demonstrated antibacterial activity against various strains of bacteria, including Escherichia coli. Additionally, it shows cytotoxic effects on cancer cell lines such as MCF-7, indicating potential applications in cancer therapy . The IC50 values for these activities suggest that the compound is effective at relatively low concentrations.
The biological effects of this compound can be attributed to several mechanisms:
- Reversible Covalent Bonding : The boronic acid moiety forms reversible covalent bonds with nucleophilic residues in proteins, influencing their function.
- Gene Expression Modulation : The compound may interact with transcription factors, altering gene expression profiles within cells.
- Subcellular Localization : Its chemical structure allows it to localize within specific organelles, enhancing its functional efficacy in targeted cellular environments.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
